molecular formula C13H14N2 B13268392 N-cyclobutylquinolin-5-amine

N-cyclobutylquinolin-5-amine

Cat. No.: B13268392
M. Wt: 198.26 g/mol
InChI Key: OHHKDSCQJOFOOV-UHFFFAOYSA-N
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Description

N-cyclobutylquinolin-5-amine is a chemical compound with the molecular formula C₁₃H₁₄N₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylquinolin-5-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-cyclobutylquinolin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases, including malaria and cancer.

    Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-cyclobutylquinolin-5-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death. In cancer research, quinoline derivatives can inhibit various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

    Quinolin-8-ol: Another quinoline derivative with antimicrobial properties.

Uniqueness

N-cyclobutylquinolin-5-amine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to other quinoline derivatives .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-cyclobutylquinolin-5-amine

InChI

InChI=1S/C13H14N2/c1-4-10(5-1)15-13-8-2-7-12-11(13)6-3-9-14-12/h2-3,6-10,15H,1,4-5H2

InChI Key

OHHKDSCQJOFOOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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